molecular formula C15H15ClN2O2S B2490033 4-(3-chloro-1-benzothiophene-2-carbonyl)-3,3-dimethylpiperazin-2-one CAS No. 941994-62-3

4-(3-chloro-1-benzothiophene-2-carbonyl)-3,3-dimethylpiperazin-2-one

Cat. No.: B2490033
CAS No.: 941994-62-3
M. Wt: 322.81
InChI Key: UJTQIFFTSLAKTF-UHFFFAOYSA-N
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Description

The compound 4-(3-chloro-1-benzothiophene-2-carbonyl)-3,3-dimethylpiperazin-2-one is a complex organic molecule that belongs to the class of benzothiophene derivatives It is characterized by the presence of a benzothiophene ring, a piperazine ring, and a carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-chloro-1-benzothiophene-2-carbonyl)-3,3-dimethylpiperazin-2-one typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chloro group on the benzothiophene ring.

    Oxidation and Reduction: The carbonyl group in the compound can participate in oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

    Substitution Products: Depending on the nucleophile used, various substituted derivatives of the compound can be obtained.

    Oxidation and Reduction Products: The carbonyl group can be converted to alcohols or carboxylic acids through reduction or oxidation, respectively.

Scientific Research Applications

Chemistry

In chemistry, 4-(3-chloro-1-benzothiophene-2-carbonyl)-3,3-dimethylpiperazin-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science .

Biology and Medicine

In the field of biology and medicine, this compound has shown potential as a pharmacophore in the design of new therapeutic agents. Its ability to interact with various biological targets makes it a candidate for the development of drugs for treating diseases such as cancer and neurological disorders .

Industry

Industrially, the compound can be used in the development of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for applications in electronics and nanotechnology .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 4-(3-chloro-1-benzothiophene-2-carbonyl)-3,3-dimethylpiperazin-2-one stands out due to its unique combination of a benzothiophene ring and a piperazine ring. This structural feature enhances its versatility and potential for various applications in research and industry.

Properties

IUPAC Name

4-(3-chloro-1-benzothiophene-2-carbonyl)-3,3-dimethylpiperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O2S/c1-15(2)14(20)17-7-8-18(15)13(19)12-11(16)9-5-3-4-6-10(9)21-12/h3-6H,7-8H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJTQIFFTSLAKTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NCCN1C(=O)C2=C(C3=CC=CC=C3S2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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